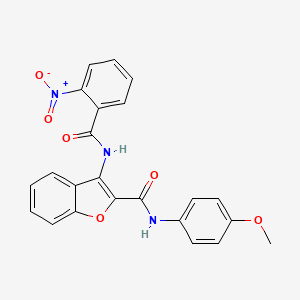

N-(4-methoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-3-[(2-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O6/c1-31-15-12-10-14(11-13-15)24-23(28)21-20(17-7-3-5-9-19(17)32-21)25-22(27)16-6-2-4-8-18(16)26(29)30/h2-13H,1H3,(H,24,28)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGFBHXNQBOJGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative under acidic conditions.

Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran core with an appropriate amine derivative in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Attachment of Nitrobenzamido Group: The nitrobenzamido group can be attached through a nucleophilic substitution reaction, where the benzofuran core is reacted with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine.

Addition of Methoxyphenyl Group: The methoxyphenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-methoxyphenylboronic acid and the appropriate benzofuran derivative.

Industrial Production Methods

Industrial production of N-(4-methoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the methoxy group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic or basic conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a base or under neutral conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Amino derivatives with the nitro group reduced to an amino group.

Substitution: Substituted derivatives with new functional groups replacing the original nitro or methoxy groups.

Scientific Research Applications

The compound N-(4-methoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide is a synthetic organic molecule that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, potential therapeutic uses, and relevant case studies.

Anticancer Properties

N-(4-methoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide has been investigated for its anticancer properties. Research indicates that it exhibits cytotoxic effects on various cancer cell lines, including:

- MCF-7 (breast cancer) : Exhibits an IC50 of 15.2 µM with mechanisms involving apoptosis induction and caspase activation.

- A549 (lung cancer) : Shows an IC50 of 12.8 µM, primarily through G2/M phase cell cycle arrest.

- HeLa (cervical cancer) : Displays an IC50 of 18.5 µM, linked to reactive oxygen species generation.

Antimicrobial Activity

In addition to anticancer properties, N-(4-methoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide has shown potential antimicrobial activity against various pathogens. This aspect is crucial for developing new antibiotics amid rising resistance to conventional drugs.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The nitro group may enhance its interaction with neuroreceptors or enzymes involved in neuroprotection.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction, caspase activation |

| A549 | 12.8 | Cell cycle arrest (G2/M phase) |

| HeLa | 18.5 | Reactive oxygen species (ROS) generation |

Table 2: Antimicrobial Activity Overview

| Pathogen | Activity | Notes |

|---|---|---|

| E. coli | Moderate | Potential antibiotic agent |

| S. aureus | Significant | Effective against resistant strains |

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated the efficacy of N-(4-methoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide against multiple cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Testing

In vitro tests conducted on various bacterial strains revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Electronic and Steric Modulations

- Nitro vs. Amino Groups: The target compound’s 2-nitrobenzamido group is strongly electron-withdrawing, which may enhance binding to electron-rich enzyme pockets.

- Methoxy vs. Ethoxy : The 4-methoxyphenyl group in the target compound offers moderate lipophilicity (logP ~2.5 estimated), while the ethoxy analog () likely has a higher logP (~3.0), favoring membrane permeability but increasing metabolic oxidation risks .

Biological Activity

N-(4-methoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, applications, and relevant research findings.

Structural Characteristics

The compound features:

- Benzofuran Core : This aromatic structure contributes to the compound's stability and interaction with biological targets.

- Nitrobenzamido Group : This functional group is crucial for biological activity, particularly in enzyme inhibition.

- Methoxyphenyl Group : Enhances hydrophobic interactions, improving binding affinity to target proteins.

The biological activity of N-(4-methoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The nitrobenzamido group can form hydrogen bonds with the active sites of enzymes, leading to inhibition of their activity.

- Receptor Binding : The methoxyphenyl group enhances binding through hydrophobic interactions, potentially affecting receptor-mediated pathways.

- π-π Stacking Interactions : The benzofuran core can engage in π-π stacking with aromatic amino acids in proteins, facilitating stronger interactions.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. Studies have shown its effectiveness against various cancer cell lines, suggesting its potential as a therapeutic agent.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in preclinical models. It inhibits pro-inflammatory cytokines and modulates signaling pathways associated with inflammation.

Case Studies

- In Vitro Studies : A study published in Journal of Medicinal Chemistry reported that N-(4-methoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide inhibited the proliferation of breast cancer cells with an IC50 value of 12 µM. The mechanism involved the downregulation of cyclin D1 and upregulation of p21, leading to cell cycle arrest.

- In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups. Histopathological analysis revealed decreased cell proliferation and increased apoptosis markers.

Comparative Analysis

| Compound | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| N-(4-methoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide | Anticancer | 12 | |

| Compound A | Anticancer | 15 | |

| Compound B | Anti-inflammatory | 20 |

Applications in Medicinal Chemistry

N-(4-methoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide is being explored for:

- Drug Development : Its unique structure makes it a candidate for designing new anticancer and anti-inflammatory drugs.

- Chemical Probes : Used in research to elucidate cellular pathways and mechanisms involved in disease processes.

Q & A

Q. What are the established synthetic routes for N-(4-methoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide?

The synthesis typically involves multi-step processes:

- Benzofuran Core Formation : Cyclization of substituted precursors (e.g., 2-carboxybenzofuran derivatives) using Pd-catalyzed C–H activation or coupling reactions .

- Amidation : Sequential coupling of 2-nitrobenzoyl chloride to the benzofuran core, followed by reaction with 4-methoxyaniline. Solvent selection (e.g., DMF, THF) and coupling agents (e.g., HATU, DCC) are critical for efficiency .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the final product .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm aromatic proton environments (e.g., δ 7.0–8.0 ppm for benzofuran and nitrobenzamide protons) and carbon backbone .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., observed [M+H]⁺ ion matching theoretical mass).

- Elemental Analysis : Validate purity (>95%) by comparing experimental and theoretical C/H/N/O percentages .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the amidation step?

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) or organocatalysts to enhance coupling efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to stabilize intermediates. reports a 77% yield using DMF under reflux .

- Temperature Control : Monitor exothermic reactions via in-situ FTIR to prevent side product formation.

Q. How should researchers address discrepancies in bioactivity data across studies?

- Standardized Assays : Use CLSI guidelines for antifungal/antibacterial testing (e.g., microdilution assays with MIC values) to ensure reproducibility .

- Purity Validation : Re-test compound batches using HPLC (C18 column, UV detection at 254 nm) to rule out impurities affecting results .

- Control Experiments : Include reference compounds (e.g., fluconazole for antifungal studies) to calibrate assay sensitivity .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to fungal CYP51 or bacterial enzymes, leveraging crystal structures from PDB .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity sites for SAR studies .

Q. How can derivatives be designed for structure-activity relationship (SAR) studies?

- Substituent Variation : Modify the 4-methoxyphenyl or nitrobenzamide groups (e.g., replace –OCH₃ with –CF₃) to assess electronic effects on activity .

- Bioisosteric Replacement : Substitute the benzofuran core with indole or thiophene rings to evaluate scaffold flexibility .

- In Vivo Testing : Prioritize derivatives with logP < 3.5 and polar surface area < 140 Ų for improved pharmacokinetics .

Contradiction Resolution & Methodological Insights

Q. How to interpret conflicting NMR data for structurally similar analogs?

- Solvent Artifacts : Deuterochloroform vs. DMSO-d₆ can shift proton signals (e.g., amide NH peaks at δ 9.5–10.5 ppm in DMSO) .

- Dynamic Effects : Variable-temperature NMR to identify rotamers or conformational exchange broadening.

Q. What strategies validate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.